2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
2-butan-2-ylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-3-13(2)25-20-22-17-15-11-7-8-12-16(15)21-18(17)19(24)23(20)14-9-5-4-6-10-14/h4-13,21H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTFNGZUGHSJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidoindole core, followed by the introduction of the sec-butylthio and phenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Substituent Variations at Position 2 (Thioether Group)
The thioether group at position 2 is critical for modulating lipophilicity and receptor interactions. Key analogs include:
*Inferred based on structural similarity.
Key Observations :
Substituent Variations at Position 3 (Aromatic Group)
The phenyl group at position 3 is conserved in many analogs, but substitutions alter electronic and steric properties:
Key Observations :
Substituent Variations at Position 5
The 5-position in pyrimidoindoles is often substituted with alkyl or functionalized chains to modulate bioactivity:
Biological Activity
2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole class, characterized by its complex molecular structure, which includes a pyrimidine ring fused with an indole moiety. This compound has garnered interest for its potential therapeutic applications, particularly in oncology and immunology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Weight : 252.36 g/mol
- Functional Groups : Thioether (sec-butylthio), phenyl group, and a fused pyrimidine-indole ring system.
Biological Activity Overview
The biological activities of 2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one have been explored through various studies, highlighting its potential as an anticancer and immunomodulatory agent.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.95 | Induction of apoptosis |
| MCF-7 | 1.20 | Cell cycle arrest |
| A549 | 1.50 | Inhibition of VEGFR-2 |
These findings suggest that the compound may induce apoptotic cell death and block cell cycle progression at critical phases.
Immunomodulatory Effects
Research has indicated that 2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one may interact with Toll-like receptor 4 (TLR4) signaling pathways, influencing cytokine release and immune cell activation. This interaction could enhance immune responses against tumors or infections.
Comparative Analysis with Similar Compounds
The biological activity of 2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-(methylthio)-3-(phenyl)-3H-pyrimido[5,4-b]indole | Methylthio group | Moderate TLR4 activity | Less steric hindrance |
| 3-(pyridin-2-yl)-pyrimido[5,4-b]indole | Pyridine substitution | Anticancer properties | Different ring system |
| 2-(ethylthio)-3-(methoxyphenyl)-pyrimido[5,4-b]indole | Ethylthio group | Immune modulation | Ethyl vs sec-butyl group |
This table illustrates the unique combination of functional groups in our compound that may enhance its biological efficacy compared to others.
Case Studies
- Study on HeLa Cells : A recent study demonstrated that treatment with 2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one resulted in significant apoptosis in HeLa cells, with flow cytometry indicating an increase in sub-G1 phase cells, suggesting effective cell cycle arrest and induction of programmed cell death.
- VEGFR Inhibition Study : In silico docking studies revealed that the compound binds effectively to the active site of VEGFR-2, a key player in angiogenesis, suggesting it could serve as a lead compound for developing antiangiogenic therapies.
Q & A
Q. Basic
- NMR spectroscopy : 1H/13C NMR resolves aromatic protons (δ 7.2–8.6 ppm) and confirms sec-butylthio substitution (δ 1.2–3.1 ppm for CH₂/CH groups) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 379.15 [M+H]+) .
- X-ray crystallography : Resolves 3D conformation, highlighting π-π stacking between indole and phenyl groups critical for bioactivity .
What biological activities are reported for this compound?
Q. Basic
- Antiviral : Inhibits Hepatitis B virus replication (IC₅₀ ~2.5 µM) via viral polymerase binding .
- Immunomodulatory : Activates TLR4, inducing NFκB and cytokines (IL-6, IP-10) at 10 µM .
- Anticancer : Apoptosis induction in MCF-7 cells (IC₅₀ 8.7 µM) through caspase-3 activation .
How can synthetic yields be optimized for scale-up?
Q. Advanced
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency vs. THF .
- Catalyst screening : Pd(OAc)₂ improves coupling reactions (yield increase from 45% to 62%) .
- In-line analytics : Use HPLC-MS to monitor intermediates and reduce side products .
How to resolve contradictions in structure-activity relationship (SAR) data?
Q. Advanced
- Assay standardization : Validate bioactivity across multiple cell lines (e.g., HEK293 vs. HepG2) to account for receptor heterogeneity .
- Conformational analysis : Compare X-ray/NMR data with molecular docking to identify bioactive conformers .
- Metabolic stability : Test liver microsome stability (t₁/₂ > 60 min) to rule out false negatives .
What mechanistic studies elucidate its biological activity?
Q. Advanced
- Molecular docking : Simulate binding to TLR4/MD2 complex (binding energy ≤ -9.2 kcal/mol) .
- Gene expression profiling : RNA-seq reveals upregulation of pro-apoptotic genes (BAX, PUMA) .
- Kinase inhibition assays : Screen against 100+ kinases to identify off-target effects (e.g., GSK3β inhibition at 1 µM) .
How to design derivatives with improved pharmacokinetics?
Q. Advanced
- Substituent modification : Replace sec-butylthio with PEGylated thiols to enhance solubility (logP reduction from 3.8 to 2.1) .
- Prodrug strategies : Introduce ester groups for sustained release (e.g., 50% release over 24 hours in plasma) .
- Metabolic shielding : Fluorinate the phenyl ring to block CYP450 oxidation (t₁/₂ increase from 2.1 to 5.3 hours) .
What analytical methods ensure compound purity and identity?
Q. Basic
- HPLC : ≥95% purity (C18 column, acetonitrile/water gradient) .
- 2D NMR (COSY/HSQC) : Assigns aromatic and aliphatic regions, confirming substitution patterns .
- Elemental analysis : Matches calculated C, H, N values within 0.4% error .
How to address discrepancies between computational and experimental activity data?
Q. Advanced
- Solvent effects in docking : Include explicit water molecules to improve binding pose accuracy .
- Free energy perturbation (FEP) : Calculate ΔΔG for mutations (e.g., Thr399 → Ala reduces binding by 2.1 kcal/mol) .
- Dynamic simulations : Run 100 ns MD simulations to assess conformational stability .
What reaction conditions critically impact synthesis?
Q. Basic
- Temperature : Cyclization at 120°C vs. 80°C improves yield by 22% .
- pH control : Maintain pH 8–9 during thioether formation to avoid hydrolysis .
- Catalyst loading : 5 mol% Pd(OAc)₂ optimizes cross-coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
